Alloxazine

Catalog No.
S518040
CAS No.
490-59-5
M.F
C10H6N4O2
M. Wt
214.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alloxazine

CAS Number

490-59-5

Product Name

Alloxazine

IUPAC Name

1H-benzo[g]pteridine-2,4-dione

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

InChI

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16)

InChI Key

HAUGRYOERYOXHX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alloxazine, isoalloxazine

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=O)NC(=O)C3=N2

The exact mass of the compound Alloxazine is 214.0491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402746. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Flavins - Supplementary Records. It belongs to the ontological category of benzo[g]pteridine-2,4-dione in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Research

  • Role in Vitamin B2

    Alloxazine is a core component of riboflavin, also known as vitamin B2. Researchers study how alloxazine is processed in the body and its role in various biological functions like energy production, cellular function, and growth Source: National Institutes of Health, [National Institutes of Health Office of Dietary Supplements Vitamin B2 (Riboflavin): )].

  • Flavoenzymes

    Alloxazine forms the basis for a class of enzymes called flavoenzymes. Scientists investigate how these enzymes participate in various cellular processes, including metabolism, detoxification, and gene expression Source: ScienceDirect, [Flavoenzymes: ].

Biophysical Research

  • Fluorescence Properties: Alloxazine exhibits fluorescence, a property where it absorbs light at one wavelength and emits light at a longer wavelength. Researchers utilize this property in various biophysical assays to study cellular processes, protein interactions, and enzyme activity Source: Wiley Online Library, [Alloxazine-Based Fluorescent Probes for Monitoring Cellular Dynamics: ].

Alloxazine is a heterocyclic compound characterized by a tricyclic ring system, which is integral to various biologically significant molecules. It is closely related to the flavin family and exhibits tautomeric behavior, existing primarily in two forms: alloxazine and isoalloxazine. The compound's structure comprises nitrogen atoms that contribute to its unique chemical properties, making it a subject of interest in both organic chemistry and biochemistry .

  • Tautomerization: Alloxazine can interconvert with isoalloxazine, a process influenced by environmental conditions such as solvent polarity .
  • Oxidation and Reduction: Alloxazine is susceptible to oxidation and reduction reactions, which are crucial for its role in biological systems. For instance, it can participate in redox reactions that are essential for electron transfer processes .
  • Cleavage Reactions: Heating alloxazine in basic conditions can lead to the formation of various derivatives, such as 2-hydroxyquinoxaline-3-carboxylic acid .

Several synthesis methods for alloxazine have been documented:

  • Oxidative Synthesis: The traditional method involves the oxidation of specific precursors, such as tolualloxazine, to yield alloxazine. This method often requires controlled conditions to ensure high yields .
  • Microwave-Assisted Techniques: Recent advancements have introduced microwave-assisted synthesis methods that enhance reaction efficiency and reduce synthesis time. This method allows for better control over reaction parameters, leading to higher purity products .
  • Photochemical Methods: Some synthesis routes utilize photochemical processes that exploit light energy to facilitate the formation of alloxazine from simpler compounds .

Alloxazine has a range of applications across various fields:

  • Energy Storage: As an organic electroactive compound, alloxazine is being explored for use in aqueous redox flow batteries due to its favorable redox properties .
  • Biochemical Research: Its role as an electron carrier makes it valuable in studies related to metabolic pathways and enzyme mechanisms.
  • Coordination Chemistry: Alloxazine derivatives are used to create coordination complexes with metals, which have potential applications in catalysis and materials science .

Interaction studies involving alloxazine focus on its behavior in different environments and its interactions with other molecules:

  • Hydrogen Bonding: Alloxazine exhibits significant hydrogen bonding interactions within its crystal structure, which influence its stability and reactivity .
  • Solvent Effects: The tautomerization between alloxazine and isoalloxazine is notably affected by solvent composition, highlighting the importance of environmental factors in its chemical behavior .

Alloxazine shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects of Alloxazine
IsoalloxazineTautomer of AlloxazineExists primarily under certain solvent conditionsPredominantly exists as alloxazine under ambient conditions
RiboflavinFlavin DerivativeFunctions as a vitamin (B2)Contains additional ribityl side chain affecting solubility and biological function
LumiflavinFlavin DerivativeInvolved in light absorptionLacks the ribityl side chain; behaves differently under light exposure
6,7-DimethylalloxazineMethylated derivativeExhibits distinct photochemical propertiesEnhanced stability under light compared to alloxazine

Alloxazine's unique structural features and reactivity patterns distinguish it from these similar compounds, particularly regarding its tautomeric behavior and role as an electron carrier.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.04907545 Da

Monoisotopic Mass

214.04907545 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

880W3VF9YW

Other CAS

490-59-5

Wikipedia

Isoalloxazine

Dates

Last modified: 08-15-2023
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3: Kanhed AM, Sinha A, Machhi J, Tripathi A, Parikh ZS, Pillai PP, Giridhar R, Yadav MR. Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis. Bioorg Chem. 2015 Aug;61:7-12. doi: 10.1016/j.bioorg.2015.05.005. Epub 2015 May 21. PubMed PMID: 26042530.
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10: Prukała D, Gierszewski M, Karolczak J, Sikorski M. Study of photophysical properties of 5-deazaalloxazine and 1,3-dimethyl-5-deazaalloxazine in dependence of pH using different spectral techniques. Phys Chem Chem Phys. 2015 Jul 28;17(28):18729-41. doi: 10.1039/c5cp01566a. PubMed PMID: 26120609.
11: Bucci A, Yu TQ, Vanden-Eijnden E, Abrams CF. Kinetics of O2 Entry and Exit in Monomeric Sarcosine Oxidase via Markovian Milestoning Molecular Dynamics. J Chem Theory Comput. 2016 Jun 14;12(6):2964-72. doi: 10.1021/acs.jctc.6b00071. Epub 2016 May 19. PubMed PMID: 27168219; PubMed Central PMCID: PMC5501303.
12: Laptenok SP, Lukacs A, Brust R, Haigney A, Gil A, Towrie M, Greetham GM, Tonge PJ, Meech SR. Electron transfer quenching in light adapted and mutant forms of the AppA BLUF domain. Faraday Discuss. 2015;177:293-311. doi: 10.1039/c4fd00189c. PubMed PMID: 25633480.
13: Weber S, Kay CW, Bacher A, Richter G, Bittl R. Probing the N(5)-H bond of the isoalloxazine moiety of flavin radicals by X- and W-band pulsed electron-nuclear double resonance. Chemphyschem. 2005 Feb;6(2):292-9. PubMed PMID: 15751352.
14: Mollahosseini M, Karunaratne E, Gibson GN, Gascón JA, Papadimitrakopoulos F. Fullerene-Assisted Photoinduced Charge Transfer of Single-Walled Carbon Nanotubes through a Flavin Helix. J Am Chem Soc. 2016 May 11;138(18):5904-15. doi: 10.1021/jacs.5b13496. Epub 2016 Apr 29. PubMed PMID: 27127896.
15: Keirsse-Haquin J, Picaud T, Bordes L, de Gracia AG, Desbois A. Modulation of the flavin-protein interactions in NADH peroxidase and mercuric ion reductase: a resonance Raman study. Eur Biophys J. 2018 Apr;47(3):205-223. doi: 10.1007/s00249-017-1245-3. Epub 2017 Sep 9. PubMed PMID: 28889232.
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20: Burgstaller P, Hermann T, Huber C, Westhof E, Famulok M. Isoalloxazine derivatives promote photocleavage of natural RNAs at G.U base pairs embedded within helices. Nucleic Acids Res. 1997 Oct 15;25(20):4018-27. PubMed PMID: 9321652; PubMed Central PMCID: PMC146990.

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